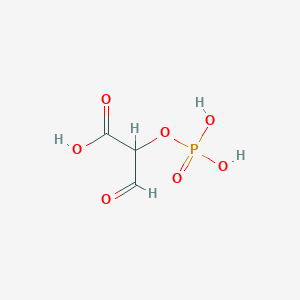
2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BISA and is a heterocyclic compound that contains both benzisoxazole and benzothiazole moieties. BISA has been synthesized through various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of BISA is not fully understood. However, it has been suggested that BISA may act through the inhibition of certain enzymes, including tyrosinase and acetylcholinesterase. BISA has also been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
BISA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. BISA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, BISA has been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway.
実験室実験の利点と制限
The advantages of using BISA in lab experiments include its potential use in the treatment of various diseases, its ability to inhibit the activity of certain enzymes, and its anti-inflammatory activity. However, the limitations of using BISA in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of BISA. One potential direction is the investigation of BISA's potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the investigation of BISA's potential use in the inhibition of other enzymes involved in disease processes. Additionally, the development of new synthesis methods for BISA could lead to improved yields and increased availability for scientific research.
合成法
The synthesis of BISA can be achieved through various methods, including the reaction of 2-amino-3-cyanopyridine with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with 2-amino-3-hydroxypyridine. Another method involves the reaction of 2-amino-3-cyanopyridine with 2-mercaptobenzothiazole, followed by the reaction of the resulting intermediate with 3-hydroxybenzisoxazole. These methods have been widely used in the synthesis of BISA and have shown good yields.
科学的研究の応用
BISA has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. BISA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, BISA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
特性
製品名 |
2-(1,2-benzisoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
|---|---|
分子式 |
C17H13N3O2S |
分子量 |
323.4 g/mol |
IUPAC名 |
2-(1,2-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O2S/c1-10-6-7-12-15(8-10)23-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)22-20-13/h2-8H,9H2,1H3,(H,18,19,21) |
InChIキー |
BHWMTTFWEHXRAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)






![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)



